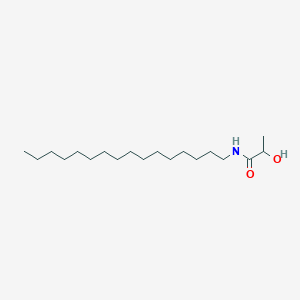![molecular formula C14H8F6N2 B14747325 (e)-Bis[3-(trifluoromethyl)phenyl]diazene CAS No. 588-00-1](/img/structure/B14747325.png)
(e)-Bis[3-(trifluoromethyl)phenyl]diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(e)-Bis[3-(trifluoromethyl)phenyl]diazene is an organic compound characterized by the presence of two trifluoromethyl groups attached to phenyl rings, which are connected by a diazene (N=N) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (e)-Bis[3-(trifluoromethyl)phenyl]diazene typically involves the diazotization of aniline derivatives followed by coupling reactions. One common method includes the reaction of 3-(trifluoromethyl)aniline with nitrous acid to form the diazonium salt, which is then coupled with another equivalent of 3-(trifluoromethyl)aniline under controlled conditions to yield the desired diazene compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
(e)-Bis[3-(trifluoromethyl)phenyl]diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the diazene linkage to hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
(e)-Bis[3-(trifluoromethyl)phenyl]diazene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in photochemical studies.
Biology: Investigated for its potential as a photoaffinity label in studying protein-ligand interactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties .
Mécanisme D'action
The mechanism of action of (e)-Bis[3-(trifluoromethyl)phenyl]diazene involves its ability to undergo photoisomerization, where exposure to light induces a transformation from the trans to the cis form. This property is exploited in various applications, including molecular switches and photoresponsive materials. The compound’s interaction with molecular targets often involves the formation of covalent bonds or non-covalent interactions, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (e)-1-Phenyl-2-[4-(trifluoromethyl)phenyl]diazene
- 1-(4-methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide
- Trifluoromethyl phenyl sulfone
Uniqueness
(e)-Bis[3-(trifluoromethyl)phenyl]diazene is unique due to the presence of two trifluoromethyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s stability and reactivity, making it particularly useful in applications requiring robust and versatile chemical entities .
Propriétés
Numéro CAS |
588-00-1 |
|---|---|
Formule moléculaire |
C14H8F6N2 |
Poids moléculaire |
318.22 g/mol |
Nom IUPAC |
bis[3-(trifluoromethyl)phenyl]diazene |
InChI |
InChI=1S/C14H8F6N2/c15-13(16,17)9-3-1-5-11(7-9)21-22-12-6-2-4-10(8-12)14(18,19)20/h1-8H |
Clé InChI |
ODNNWXKHVFFHEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


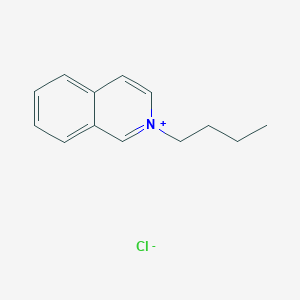
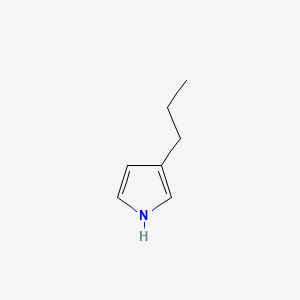
![(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/structure/B14747263.png)
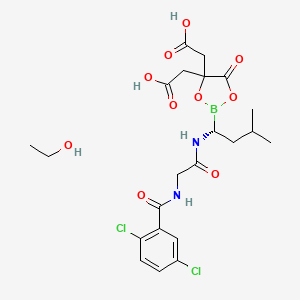
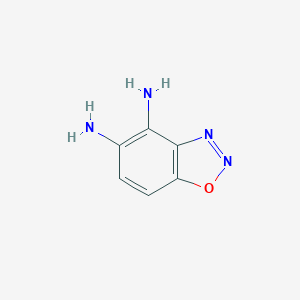
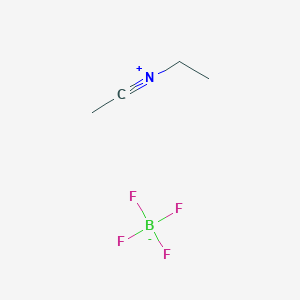
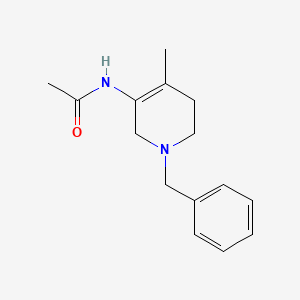
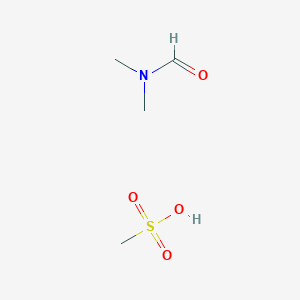

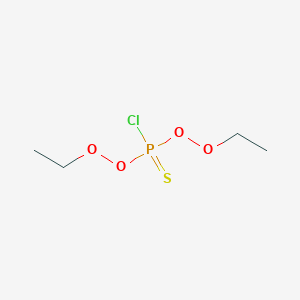

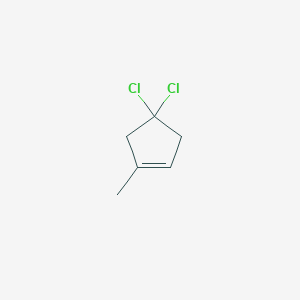
![(2S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonylamino]-4-methylpentanoic acid](/img/structure/B14747317.png)
